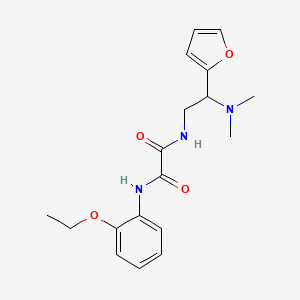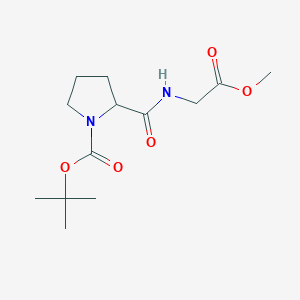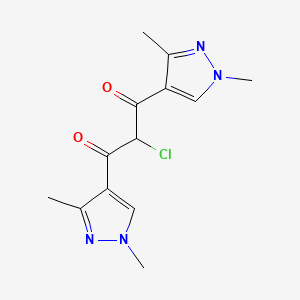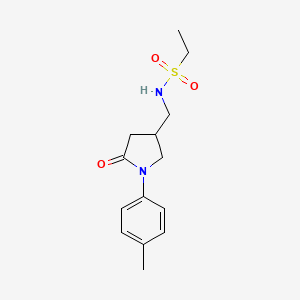
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethoxy)benzamide, also known as Furan-2-yl-pyrazine-2-carboxamide (FPyC), is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. FPyC is a novel compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
FPyC exerts its therapeutic effects by modulating various cellular pathways. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle progression. FPyC has also been found to inhibit the activity of viral proteases, which are essential for the replication of viruses. Furthermore, FPyC has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication.
Biochemical and Physiological Effects
FPyC has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. FPyC has also been found to inhibit the expression of viral proteins and reduce viral load in infected cells. Furthermore, FPyC has been shown to inhibit bacterial growth by inhibiting DNA replication.
実験室実験の利点と制限
FPyC has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been found to be stable under various conditions and can be stored for long periods. However, FPyC has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. Furthermore, FPyC has been found to have some cytotoxic effects on normal cells, which can limit its use in some experiments.
将来の方向性
FPyC has several potential future directions for research. It could be further studied for its anticancer, antiviral, and antibacterial properties. The mechanism of action of FPyC could be further elucidated to understand how it modulates various cellular pathways. Furthermore, the pharmacokinetics and pharmacodynamics of FPyC could be studied to determine its efficacy and safety in vivo. Additionally, FPyC could be used as a lead compound for the development of new drugs with improved therapeutic properties.
合成法
FPyC can be synthesized using different methods, including the reaction of 2-bromo-3-(trifluoromethoxy)benzoic acid with 3-aminofuran-2-carboxylic acid, followed by cyclization with triethylorthoformate and phosphorus oxychloride. Another method involves the reaction of 2-chloro-3-(trifluoromethoxy)benzoic acid with 3-aminofuran-2-carboxylic acid, followed by cyclization with sodium hydride and 1,2-dichloroethane.
科学的研究の応用
FPyC has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and antibacterial properties. FPyC has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the replication of various viruses, including HIV-1, hepatitis C virus, and influenza A virus. Furthermore, FPyC has been found to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria.
特性
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O3/c18-17(19,20)26-13-3-1-2-11(8-13)16(24)23-9-14-15(22-6-5-21-14)12-4-7-25-10-12/h1-8,10H,9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHULHUJCPLSLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)



![(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-[(1-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2996577.png)

![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2996579.png)
![3,4-dimethoxy-N-{4-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}benzamide](/img/structure/B2996580.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2996583.png)

![3-(Bromomethyl)-5-(methylsulfanyl)-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B2996586.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2996587.png)

